1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 3-chlorophenylpiperazine with acetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological targets such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a serotonergic antagonist.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets in the body. It acts as a serotonergic antagonist, binding to serotonin receptors and blocking the actions of serotonin. This can modulate various physiological processes, including mood regulation and pain perception. The compound may also interact with other receptors and enzymes, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
- 1-[4-(4-Chlorophenyl)piperazin-1-yl]ethan-1-one
- 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol
- 1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride
Comparison: 1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one is unique due to its specific substitution pattern on the piperazine ring and the presence of the ethanone group. This structural uniqueness may confer distinct pharmacological properties compared to other similar compounds. For example, the position of the chlorine atom on the phenyl ring and the presence of the ethanone group can influence the compound’s binding affinity to receptors and its overall biological activity .
Properties
CAS No. |
141511-13-9 |
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Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H15ClN2O/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(13)9-12/h2-4,9H,5-8H2,1H3 |
InChI Key |
FGZISPCFLHSBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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